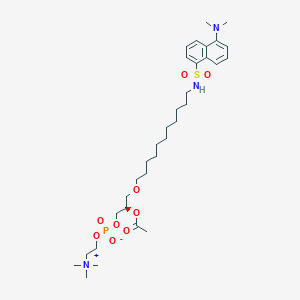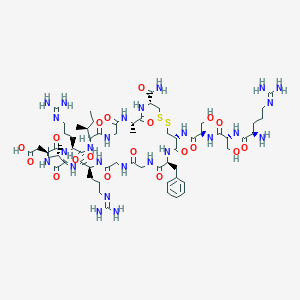![molecular formula C26H40Cl2O5 B038994 Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester CAS No. 115895-09-5](/img/structure/B38994.png)
Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester, also known as ethyl 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate, is a synthetic compound used in scientific research. This ester is derived from benzoic acid and is commonly used in the laboratory for its unique properties.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate involves the inhibition of PKC activity. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions. Ethyl 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate binds to the DAG-binding site on PKC, preventing the binding of DAG and inhibiting PKC activity.
Effets Biochimiques Et Physiologiques
The inhibition of PKC activity by Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate has been shown to have various biochemical and physiological effects. For example, PKC is involved in the regulation of insulin secretion in pancreatic beta cells. Inhibition of PKC activity by Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate can lead to increased insulin secretion. Additionally, PKC is involved in the regulation of smooth muscle contraction. Inhibition of PKC activity by Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate can lead to relaxation of smooth muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate in lab experiments is its specificity for PKC inhibition. This compound has been shown to be a potent and selective inhibitor of PKC activity. However, one limitation of using this compound is its solubility. Ethyl 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate. One area of research could involve the development of more soluble analogs of this compound. Another area of research could involve the study of the effects of PKC inhibition by Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate in different cell types and tissues. Additionally, the use of this compound in animal models could provide insights into the physiological effects of PKC inhibition.
Méthodes De Synthèse
The synthesis of Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with hexadecanol and thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester alcohol to produce Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate.
Applications De Recherche Scientifique
Ethyl 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate is commonly used in scientific research as a tool to study various biological processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC activity, Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate can be used to study the effects of PKC inhibition on these processes.
Propriétés
Numéro CAS |
115895-09-5 |
|---|---|
Nom du produit |
Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester |
Formule moléculaire |
C26H40Cl2O5 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
ethyl 3,5-dichloro-4-hexadecoxycarbonyloxybenzoate |
InChI |
InChI=1S/C26H40Cl2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32-26(30)33-24-22(27)19-21(20-23(24)28)25(29)31-4-2/h19-20H,3-18H2,1-2H3 |
Clé InChI |
DFMGMJBWBQNZNK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)OC1=C(C=C(C=C1Cl)C(=O)OCC)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)OC1=C(C=C(C=C1Cl)C(=O)OCC)Cl |
Autres numéros CAS |
115895-09-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)


![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

